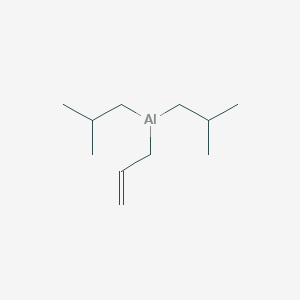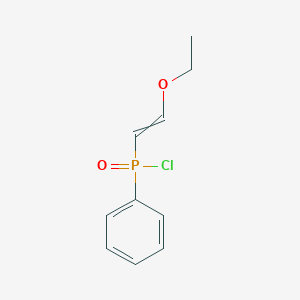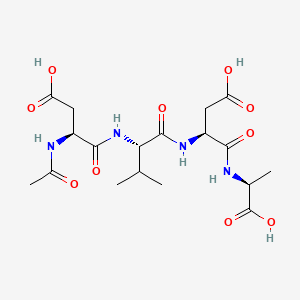
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a tetramethylimidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2-aminoethanol with a tetramethylimidazolidinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the tetramethylimidazolidinone core provides structural stability. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A compound with a similar hydroxyethyl group but different core structure.
2-Hydroxyethyl acrylate (HEA): Another compound with a hydroxyethyl group, commonly used in polymer synthesis.
2-Hydroxyethyl isobutyl: A derivative with a similar functional group but different overall structure.
Uniqueness
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one stands out due to its unique combination of a hydroxyethyl group and a tetramethylimidazolidinone core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
92176-66-4 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7(13)11(5-6-12)9(3,4)10-8/h10,12H,5-6H2,1-4H3 |
InChI 键 |
GEDOHNPTXJSUDW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(N1)(C)C)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


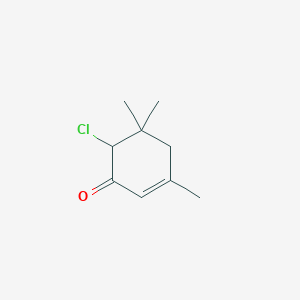
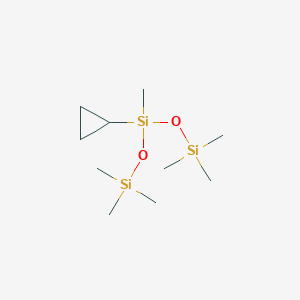


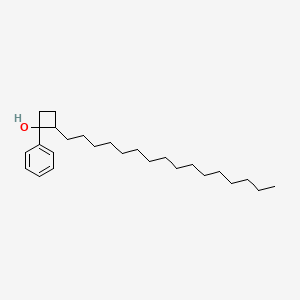
methanone](/img/structure/B14356559.png)
